molecular formula C19H19N3O2S B1663365 N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 752219-52-6

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B1663365
CAS No.: 752219-52-6
M. Wt: 353.4 g/mol
InChI Key: GFIBBYANFXZDMS-UHFFFAOYSA-N
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Description

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, a thiazole ring, and a trimethylphenoxy group, making it a molecule of interest in various fields of scientific research.

Mechanism of Action

Target of Action

CPN-9, also known as N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide, primarily targets the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NAIP (NLR family apoptosis inhibitory protein) . Nrf2 is a key transcriptional regulator of the expression of phase II detoxification enzymes and antioxidant proteins, while NAIP plays a role in inhibiting apoptosis .

Mode of Action

CPN-9 interacts with its targets by acting as a stimulant. It upregulates Nrf2, thereby enhancing the expression of Nrf2-regulated factors such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM) .

Biochemical Pathways

CPN-9 affects the Nrf2/ARE pathway , which plays a pivotal role in oxidative stress-induced cell death . By activating this pathway, CPN-9 enhances the expressions of Nrf2, ATF3, HO-1, and NQO1 . This activation leads to the resistance against cytotoxicity induced by xanthurenic acid, a metabolite of tryptophan .

Pharmacokinetics

The compound’s action suggests that it may have good bioavailability, as it is able to exert its effects on cells in vitro

Result of Action

CPN-9 has been shown to protect rabbit nucleus pulposus cells against xanthurenic acid-induced cytotoxicity . It resists the impairments induced by xanthurenic acid and exerts a protective effect on proliferative activity, consistent with the apoptosis results . The expressions of Nrf2, ATF3, HO-1, and NQO1 are elevated by the injection of CPN-9 .

Action Environment

The action of CPN-9 is influenced by the cellular environment. For instance, the compound’s protective effect against xanthurenic acid-induced cytotoxicity was observed in rabbit nucleus pulposus cells . The concentration of CPN-9 also influences its action, with concentrations less than or equal to 40 μM shown to resist the impairments induced by xanthurenic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the trimethylphenoxy group. Common reagents used in these reactions include thionyl chloride, pyridine, and trimethylphenol. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide: can be compared with other heterocyclic compounds that contain pyridine and thiazole rings.

    This compound: can be compared with other compounds that have similar functional groups, such as trimethylphenoxy derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-10-17(23)22-19-21-16(11-25-19)15-6-4-5-7-20-15/h4-9,11H,10H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIBBYANFXZDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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